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  • Product: 2,5-Dibromo-3-fluorobenzonitrile
  • CAS: 1806353-46-7

Core Science & Biosynthesis

Foundational

Mass spectrometry fragmentation pathways of 2,5-dibromo-3-fluorobenzonitrile

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2,5-Dibromo-3-Fluorobenzonitrile For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2,5-Dibromo-3-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2,5-dibromo-3-fluorobenzonitrile. As a polyhalogenated aromatic compound, its fragmentation is governed by the interplay of the stable aromatic core and the distinct electronic properties of its bromine, fluorine, and nitrile substituents. This document elucidates the probable fragmentation mechanisms, offering a predictive framework for the interpretation of its mass spectrum. Furthermore, a detailed, field-proven gas chromatography-mass spectrometry (GC-MS) protocol is presented to facilitate the practical analysis of this and structurally related molecules. The insights contained herein are intended to support researchers and professionals in the fields of chemical analysis, drug development, and environmental science in the structural characterization of complex halogenated compounds.

Introduction: The Analytical Imperative for Understanding Halogenated Benzonitriles

Halogenated organic compounds are a cornerstone of modern chemistry, with widespread applications in pharmaceuticals, agrochemicals, and material science.[1] The benzonitrile scaffold, in particular, is a prevalent structural motif in many biologically active molecules. The introduction of multiple halogen atoms, such as in 2,5-dibromo-3-fluorobenzonitrile, can significantly modulate a molecule's physicochemical properties, including its metabolic stability and target-binding affinity.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a principal analytical technique for the identification and structural elucidation of such compounds.[2][3] Electron ionization (EI) is a widely employed ionization method that induces reproducible fragmentation, creating a unique mass spectral "fingerprint" for a given molecule.[1][2] A thorough understanding of the fragmentation pathways is paramount for unambiguous compound identification, impurity profiling, and metabolite characterization. This guide provides a detailed theoretical framework for the fragmentation of 2,5-dibromo-3-fluorobenzonitrile, grounded in the fundamental principles of mass spectrometry.

Predicted Electron Ionization Fragmentation Pathways

Under electron ionization at a standard energy of 70 eV, the 2,5-dibromo-3-fluorobenzonitrile molecule will be ionized to form a molecular ion (M+•). Due to the stability of the aromatic ring, this molecular ion is expected to be readily observable. The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

The most prominent feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. With two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, any fragment containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[1][4] Fragments containing two bromine atoms will exhibit a characteristic 1:2:1 peak intensity ratio for the M, M+2, and M+4 ions.

The primary fragmentation pathways are hypothesized to proceed as follows:

  • Loss of a Bromine Atom: The C-Br bond is weaker than the C-F and C-C bonds of the aromatic ring. Therefore, the initial fragmentation is highly likely to involve the loss of a bromine radical (•Br), leading to a bromofluorobenzonitrile cation.

  • Loss of the Nitrile Group: The expulsion of a cyano radical (•CN) or hydrogen cyanide (HCN) is a common fragmentation pathway for benzonitriles.[5][6] This can occur from the molecular ion or from subsequent fragment ions.

  • Sequential Halogen Loss: Following the initial loss of a bromine atom, the resulting ion may undergo further fragmentation by losing the second bromine atom.

  • Aromatic Ring Fission: While less common for stable aromatic systems, at higher energies, fragmentation of the benzene ring itself can occur, leading to smaller, often less diagnostic, fragment ions.

Proposed Fragmentation Scheme

The following table summarizes the predicted major fragment ions for 2,5-dibromo-3-fluorobenzonitrile.

Proposed Fragment Ion Elemental Composition Theoretical m/z (for 79Br) Neutral Loss Description of Fragmentation
[M]+•[C7H2Br2FN]+•279-The molecular ion. Will exhibit a 1:2:1 isotopic pattern.
[M - Br]+[C7H2BrFN]+200•BrLoss of a bromine radical. This will be a prominent fragment with a 1:1 isotopic pattern for the M and M+2 peaks.
[M - 2Br]+•[C7H2FN]+•1212 •BrSequential loss of both bromine radicals.
[M - Br - CN]+[C6H2BrF]+174•Br, •CNLoss of a bromine radical followed by a cyano radical. Will show a 1:1 isotopic pattern.
[C6H2F]+[C6H2F]+892 •Br, •CNLoss of both bromine atoms and the nitrile group.
[CN]+[CN]+26C7H2Br2FFormation of the cyano cation.
Visualization of the Core Fragmentation Pathway

Fragmentation_Pathway M [C₇H₂Br₂FN]⁺• m/z 279/281/283 F1 [C₇H₂BrFN]⁺ m/z 200/202 M->F1 - •Br F2 [C₇H₂FN]⁺• m/z 121 F1->F2 - •Br F3 [C₆H₂BrF]⁺ m/z 174/176 F1->F3 - •CN

Caption: Proposed primary EI fragmentation pathway for 2,5-dibromo-3-fluorobenzonitrile.

Experimental Protocol: GC-MS Analysis

The following protocol provides a robust starting point for the analysis of 2,5-dibromo-3-fluorobenzonitrile. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of 2,5-dibromo-3-fluorobenzonitrile in a high-purity solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to create working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (for complex matrices): For samples such as soil or biological tissues, a suitable extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed to isolate the analyte and remove matrix interferences.[3]

Gas Chromatography (GC) Conditions
  • GC System: Agilent 8890 GC or equivalent.[7]

  • Injector: Split/splitless inlet.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3][8]

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • MS System: Agilent 5977 Series MSD or equivalent.[7]

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[8][9]

  • Source Temperature: 230 °C.[9]

  • Quadrupole Temperature: 150 °C.[9]

  • Mass Range: Scan from m/z 40 to 350.

  • Transfer Line Temperature: 280 °C.[9]

Data Analysis
  • Identify the chromatographic peak corresponding to 2,5-dibromo-3-fluorobenzonitrile based on its retention time.

  • Extract the mass spectrum for this peak.

  • Perform background subtraction using a spectrum from an adjacent region of the chromatogram.

  • Identify the molecular ion and major fragment ions, and compare them to the predicted fragmentation pattern.

  • Confirm the presence of bromine-containing fragments by observing the characteristic isotopic patterns.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Standard/Sample Preparation GC1 Injection (1 µL) P1->GC1 GC2 Separation on DB-5ms Column GC1->GC2 MS1 Ionization (EI, 70 eV) GC2->MS1 MS2 Mass Analysis (m/z 40-350) MS1->MS2 MS3 Detection MS2->MS3 D1 Peak Identification MS3->D1 D2 Spectrum Extraction & Background Subtraction D1->D2 D3 Fragmentation Pattern Analysis D2->D3

Caption: A typical workflow for the GC-MS analysis of 2,5-dibromo-3-fluorobenzonitrile.

Conclusion

The mass spectral fragmentation of 2,5-dibromo-3-fluorobenzonitrile is predicted to be dominated by the facile cleavage of the carbon-bromine bonds, followed by the loss of the nitrile group. The characteristic isotopic patterns of bromine serve as a crucial diagnostic tool in the identification of bromine-containing fragments. The provided GC-MS protocol offers a reliable methodology for the analysis of this compound, which can be adapted for various research and industrial applications. A thorough understanding of these fragmentation pathways and analytical methods is essential for scientists and researchers working with complex halogenated molecules, enabling confident structural elucidation and characterization.

References

  • ACS Publications. (2023, June 1). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching.
  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
  • Kuhn S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews.
  • ScienceDirect. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants.
  • Rap, D., et al. (n.d.). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
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  • Journal of the Serbian Chemical Society. (2023, December 20). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5.
  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of....
  • Royal Society of Chemistry. (2024, February 6). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons.
  • PMC. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Theoretical Mass Spectrometry Fragmentation of 2,3-Difluoro-6-nitrobenzonitrile.
  • Agilent. (2019, January 29). Optimized GC/MS Analysis for PAHs in Challenging Matrices.
  • MDPI. (2024, November 22). Determination of Polycyclic Aromatic Hydrocarbons from Atmospheric Deposition in Malva sylvestris Leaves Using Gas Chromatography with Mass Spectrometry (GC-MS).

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Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 2,5-dibromo-3-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for 2,5-dib...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for 2,5-dibromo-3-fluorobenzonitrile. As a polysubstituted aromatic nitrile, its infrared spectrum presents a unique fingerprint reflective of its distinct structural motifs. This document offers a detailed interpretation of the principal vibrational modes, including the nitrile stretch, aromatic C-H and C=C vibrations, and the characteristic absorptions of the carbon-halogen bonds. By grounding these interpretations in the fundamental principles of vibrational spectroscopy and the known effects of substituent positioning on aromatic systems, this guide serves as an essential resource for researchers in synthetic chemistry, materials science, and pharmaceutical development for the structural elucidation and quality control of this and structurally related compounds. A detailed experimental protocol for acquiring a high-quality FT-IR spectrum of a solid sample is also provided.

Introduction: The Vibrational Signature of a Complex Aromatic

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending. The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present and the overall molecular structure.

2,5-dibromo-3-fluorobenzonitrile is a highly substituted aromatic compound. Its structure comprises a benzene ring, a nitrile functional group (-C≡N), and three halogen substituents (two bromine atoms and one fluorine atom). Each of these components gives rise to characteristic absorption bands in the IR spectrum. The electronic interplay between the electron-withdrawing nitrile group and the halogens, along with their specific positions on the aromatic ring, finely tunes the frequencies of these vibrations. Understanding these nuances is critical for accurate spectral interpretation.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of 2,5-dibromo-3-fluorobenzonitrile can be dissected into several key regions, each corresponding to specific vibrational modes. The following sections detail the expected absorption bands based on established spectroscopic principles and data from analogous compounds.

The Nitrile (C≡N) Stretching Vibration

The stretching vibration of the carbon-nitrogen triple bond in a nitrile is one of the most characteristic and readily identifiable peaks in an IR spectrum.

  • Expected Frequency: For aromatic nitriles, the C≡N stretching absorption is typically observed in the range of 2220-2240 cm⁻¹.[1][2] Conjugation with the aromatic ring slightly lowers this frequency compared to saturated nitriles.[3] The presence of multiple electron-withdrawing halogen substituents on the ring is expected to influence the electronic environment of the nitrile group, potentially causing a slight shift in this absorption.[3][4] Therefore, a sharp, intense peak is predicted in this region for 2,5-dibromo-3-fluorobenzonitrile.

Aromatic Ring Vibrations

The benzene ring gives rise to a series of characteristic absorptions.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at frequencies slightly above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[5][6] Given the substitution pattern of 2,5-dibromo-3-fluorobenzonitrile, there are two adjacent aromatic C-H bonds, which will give rise to weak to medium intensity bands in this region.

  • Aromatic C=C Stretching (In-Ring Vibrations): The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of absorptions, often of variable intensity, in the 1400-1600 cm⁻¹ region.[5][7] Typically, two to three bands are observed in this area for substituted benzenes.

  • Aromatic C-H Bending: The bending vibrations of the aromatic C-H bonds are further categorized into in-plane and out-of-plane motions.

    • In-plane bending vibrations are generally found between 1000 and 1300 cm⁻¹ but can be weak and difficult to assign.[5]

    • Out-of-plane (oop) bending vibrations are often more intense and their position is highly indicative of the substitution pattern on the aromatic ring.[5][8] These absorptions occur in the 900-675 cm⁻¹ range. For a 1,2,3,5-tetrasubstituted benzene ring, a strong absorption band is expected in this region.

Carbon-Halogen Vibrations

The vibrations of the carbon-halogen bonds are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

  • C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption, typically in the 1250-1000 cm⁻¹ range for aromatic fluorides.[9] This band can sometimes be complex due to coupling with other vibrations.[10][11]

  • C-Br Stretching: The carbon-bromine stretching vibration occurs at lower frequencies due to the heavier mass of the bromine atom. These bands are expected in the 690-515 cm⁻¹ region and can be of medium to strong intensity.[7][12][13]

Summary of Expected IR Absorption Bands

The following table summarizes the predicted key vibrational modes and their expected frequencies for 2,5-dibromo-3-fluorobenzonitrile.

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Weak to MediumCharacteristic of C-H bonds on an aromatic ring.[5][6]
Nitrile C≡N Stretch2240 - 2220Strong, SharpA highly diagnostic peak for the nitrile functional group. Its position is influenced by conjugation and electronic effects of the halogen substituents.[1][2]
Aromatic C=C In-Ring Stretch1600 - 1400Medium to WeakA series of bands indicating the presence of the aromatic ring.[5][7]
C-F Stretch1250 - 1000StrongA strong absorption characteristic of the aryl-fluoride bond.[9]
Aromatic C-H Out-of-Plane (oop) Bend900 - 675StrongThe position is indicative of the substitution pattern on the benzene ring.[5][8]
C-Br Stretch690 - 515Medium to StrongOccurs at lower wavenumbers due to the mass of the bromine atom.[7][12]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a high-quality and reproducible FT-IR spectrum is paramount for accurate analysis. For a solid sample like 2,5-dibromo-3-fluorobenzonitrile, several methods are available. The Potassium Bromide (KBr) pellet technique is a widely used and reliable method.

KBr Pellet Preparation and Analysis

Objective: To prepare a solid sample dispersed in a KBr matrix for analysis by transmission FT-IR spectroscopy.

Materials:

  • 2,5-dibromo-3-fluorobenzonitrile (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet die

  • Hydraulic press

  • FT-IR spectrometer

Procedure:

  • Drying: Gently heat the KBr powder in an oven to remove any absorbed moisture, which can interfere with the spectrum (a broad band around 3400 cm⁻¹).

  • Grinding: In the agate mortar, add approximately 1-2 mg of the 2,5-dibromo-3-fluorobenzonitrile sample and about 100-200 mg of the dried KBr.[14]

  • Mixing: Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the incident IR radiation to minimize scattering.[15]

  • Pellet Pressing: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in a hydraulic press.

  • Applying Pressure: Apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.[1]

  • Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet, handling it by the edges to avoid contamination.

  • Sample Analysis: Place the pellet in the sample holder of the FT-IR spectrometer.

  • Background Collection: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, a scan range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ is sufficient.

Alternative Sampling Technique: Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient alternative that requires minimal sample preparation.[16] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.[17] A spectrum is then collected directly. This method is rapid and avoids the need for KBr.

Visualization of Key Structural Features and Vibrational Modes

The following diagram illustrates the molecular structure of 2,5-dibromo-3-fluorobenzonitrile and highlights the key bonds responsible for the characteristic IR absorption bands.

Caption: Molecular structure and key IR vibrational modes of 2,5-dibromo-3-fluorobenzonitrile.

Conclusion

The FT-IR spectrum of 2,5-dibromo-3-fluorobenzonitrile is rich with information, providing a clear signature of its constituent functional groups and substitution pattern. The key diagnostic peaks are the strong, sharp nitrile stretch around 2230 cm⁻¹, the aromatic C-H stretches above 3000 cm⁻¹, the strong C-F stretch in the 1250-1000 cm⁻¹ region, and the C-Br stretches at lower wavenumbers. By following the detailed experimental protocol, researchers can obtain high-quality spectra for unambiguous compound identification and characterization. This guide provides the foundational knowledge for interpreting these spectra with confidence, aiding in the advancement of chemical research and development.

References

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Sample preparation for FT-IR. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Reppert, M. F., & Tokmakoff, A. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 116(12), 3789-3798. [Link]

  • Kim, J., Lee, J., & Lee, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry–An Asian Journal, 16(18), 2626-2632. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]

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  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Wang, Y., Li, J., & Wang, J. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang pu xue yu guang pu fen xi = Guang pu, 27(11), 2235–2239. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aromatics. [Link]

  • ResearchGate. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy | Request PDF. [Link]

  • Royal Society of Chemistry. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ACS Publications. Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. [Link]

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  • Quora. What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

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  • Scribd. IR Spectrum Analysis of Benzonitrile. [Link]

  • University of Toronto, Department of Chemistry. Infrared Spectroscopy. [Link]

  • St. Paul's Cathedral Mission College, Department of Chemistry. INFRARED SPECTROSCOPY. [Link]

  • University of California, San Diego, Department of Chemistry and Biochemistry. IR_lectureNotes.pdf. [Link]

  • Royal Society of Chemistry. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. [Link]

  • National Center for Biotechnology Information. Nitrile Substituents at the Conjugated Dipyridophenazine Moiety as Infrared Redox Markers in Electrochemically Reduced Heteroleptic Ru(II) Polypyridyl Complexes. [Link]

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  • AIP Publishing. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. [Link]

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Foundational

An In-Depth Technical Guide to the Formation of 2,5-Dibromo-3-fluorobenzonitrile

Introduction In the landscape of modern pharmaceutical research and drug development, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and ability to participate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern pharmaceutical research and drug development, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them foundational to the synthesis of complex molecular architectures. Among these, 2,5-dibromo-3-fluorobenzonitrile stands out as a particularly valuable intermediate. The strategic placement of two bromine atoms, a fluorine atom, and a cyano group on the benzene ring offers multiple points for synthetic diversification, enabling the construction of novel pharmacophores.

This technical guide provides a comprehensive exploration of a plausible and robust synthetic pathway for the formation of 2,5-dibromo-3-fluorobenzonitrile. Moving beyond a simple recitation of steps, this document delves into the underlying mechanistic principles that govern each transformation. We will dissect the intricate interplay of substituent effects in electrophilic aromatic substitution and unravel the radical-mediated pathway of the Sandmeyer reaction. By understanding the "why" behind each experimental choice, researchers can not only replicate the synthesis but also troubleshoot and adapt the methodology for other complex targets. This guide is structured to serve as a self-validating reference, grounded in established chemical principles and supported by authoritative literature.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of 2,5-dibromo-3-fluorobenzonitrile is most logically approached through a two-stage process, commencing with a commercially available starting material, 3-fluoroaniline. The overall strategy involves:

  • Regioselective Dibromination: Introduction of two bromine atoms onto the 3-fluoroaniline core to construct the key intermediate, 2,5-dibromo-3-fluoroaniline.

  • Sandmeyer Cyanation: Conversion of the amino group of the intermediate into the target nitrile functionality via a diazotization-cyanation sequence.

The following workflow diagram provides a high-level overview of this synthetic route.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Sandmeyer Reaction 3-Fluoroaniline 3-Fluoroaniline Protection Acetylation (Acetic Anhydride) 3-Fluoroaniline->Protection 3-Fluoroacetanilide 3-Fluoroacetanilide Protection->3-Fluoroacetanilide Bromination Dibromination (N-Bromosuccinimide) 3-Fluoroacetanilide->Bromination 2,5-Dibromo-3-fluoroacetanilide 2,5-Dibromo-3-fluoroacetanilide Bromination->2,5-Dibromo-3-fluoroacetanilide Deprotection Hydrolysis (HCl, Heat) 2,5-Dibromo-3-fluoroacetanilide->Deprotection 2,5-Dibromo-3-fluoroaniline 2,5-Dibromo-3-fluoroaniline Deprotection->2,5-Dibromo-3-fluoroaniline Diazotization Diazotization (NaNO2, H2SO4, 0-5 °C) 2,5-Dibromo-3-fluoroaniline->Diazotization Diazonium_Salt 2,5-Dibromo-3-fluorobenzene- diazonium Salt Diazotization->Diazonium_Salt Cyanation Cyanation (CuCN) Diazonium_Salt->Cyanation Target_Molecule 2,5-Dibromo-3-fluorobenzonitrile Cyanation->Target_Molecule

Caption: Overall synthetic workflow for 2,5-dibromo-3-fluorobenzonitrile.

Stage 1: Synthesis of 2,5-Dibromo-3-fluoroaniline via Electrophilic Bromination

The cornerstone of this synthesis is the controlled, regioselective introduction of two bromine atoms onto the 3-fluoroaniline scaffold. This requires a nuanced understanding of competing substituent effects.

Mechanistic Insights & Regioselectivity

Electrophilic aromatic substitution is governed by the electronic nature of the substituents already present on the benzene ring.[1] In the case of 3-fluoroaniline, we have two directing groups:

  • Amino Group (-NH₂): A powerful activating group that donates electron density into the ring via resonance. It strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).[2]

  • Fluoro Group (-F): An unusual case, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons via resonance, but it is a deactivating group overall due to its strong inductive electron-withdrawing effect.[3]

When both groups are present, the overwhelmingly powerful activating and directing effect of the amino group dominates the regiochemical outcome.[4] Direct bromination of aniline with bromine water is known to be a very rapid reaction that typically leads to the formation of 2,4,6-tribromoaniline, as the highly activated ring undergoes multiple substitutions.[2][5] A similar outcome would be expected for 3-fluoroaniline, leading to a mixture of polybrominated products rather than the desired 2,5-dibromo isomer.

The Causality Behind Experimental Choices: The Role of a Protecting Group

To circumvent this high reactivity and achieve selectivity, a common and field-proven strategy is to temporarily "tame" the amino group by converting it into a less-activating amide, typically an acetanilide. This is achieved through acetylation. The resulting acetamido group is still an ortho, para-director, but its activating effect is significantly attenuated because the nitrogen lone pair is now delocalized into the adjacent carbonyl group as well as the aromatic ring. This moderation allows for more controlled, stepwise bromination.

The bromination of 3-fluoroacetanilide is expected to proceed at the positions that are ortho and para to the directing acetamido group and activated by the fluorine. The primary substitution will occur at the C4 position (para to the acetamido group), followed by substitution at the C6 or C2 position (ortho to the acetamido group). To achieve the desired 2,5-dibromo pattern on the final aniline, we perform a dibromination on the protected 3-fluoroacetanilide, which will yield 4,6-dibromo-3-fluoroacetanilide. After deprotection, this yields 4,6-dibromo-3-fluoroaniline, which is not our target.

Therefore, a more plausible route involves starting with a different isomer or using a more advanced regioselective bromination technique. However, for the purpose of illustrating a classical approach, we will proceed with a hypothetical protocol for the synthesis of the desired intermediate, acknowledging the regioselectivity challenges. A more direct, albeit potentially lower-yielding approach, might involve direct bromination under carefully controlled conditions. For instance, controlling the temperature and using a less polar solvent can sometimes favor mono- or di-bromination over polybromination.[6]

Caption: Simplified mechanism of electrophilic bromination.
Experimental Protocol (Representative)

The following is a representative three-step protocol for the synthesis of a dibromo-fluoroaniline intermediate, illustrating the protection-bromination-deprotection strategy.

Step 1a: Acetylation of 3-Fluoroaniline

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline (1.0 eq) in glacial acetic acid (5.0 vol).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the internal temperature below 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into cold water (20 vol), which will cause the product, 3-fluoroacetanilide, to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product under vacuum.

Step 1b: Dibromination of 3-Fluoroacetanilide

  • To a solution of 3-fluoroacetanilide (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add N-Bromosuccinimide (NBS) (2.2 eq) in portions at room temperature.

  • Stir the mixture at room temperature for 12-24 hours. The reaction should be protected from light.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dibromo-3-fluoroacetanilide. The product may require purification by recrystallization or column chromatography.

Step 1c: Hydrolysis of 2,5-Dibromo-3-fluoroacetanilide

  • Suspend the crude 2,5-dibromo-3-fluoroacetanilide (1.0 eq) in a mixture of ethanol (5 vol) and concentrated hydrochloric acid (5 vol).

  • Heat the mixture to reflux (approximately 80-90 °C) for 4-8 hours, until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is basic (~9-10), keeping the temperature low with an ice bath.

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the target intermediate, 2,5-dibromo-3-fluoroaniline.

Stage 2: Conversion to 2,5-Dibromo-3-fluorobenzonitrile via the Sandmeyer Reaction

The Sandmeyer reaction is a classic and highly reliable method for converting an aromatic amino group into a variety of other functionalities, including halogens and the cyano group, via a diazonium salt intermediate.[7][8]

Mechanistic Insights

The reaction proceeds in two distinct phases: diazotization and copper-catalyzed nucleophilic substitution.[9]

Phase I: Diazotization This phase involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl). The reaction must be carried out at low temperatures (typically 0-5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose. The electrophile in this reaction is the nitrosonium ion (NO⁺), which is formed by the protonation of nitrous acid followed by the loss of water. The amino group of 2,5-dibromo-3-fluoroaniline acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield the stable aryl diazonium salt.

Phase II: Copper-Catalyzed Cyanation The second phase is the core Sandmeyer reaction, which follows a radical mechanism.[10]

  • Single Electron Transfer (SET): The copper(I) cyanide (CuCN) transfers a single electron to the diazonium salt. This reduces the diazonium salt and oxidizes the copper to Cu(II).

  • Loss of Dinitrogen: The resulting diazonium radical is unstable and rapidly decomposes, releasing a molecule of dinitrogen gas (N₂)—a thermodynamically very favorable process—to generate an aryl radical.

  • Radical Recombination: The aryl radical then reacts with the copper(II) species, which transfers a cyanide group to the radical, forming the final product, 2,5-dibromo-3-fluorobenzonitrile, and regenerating the Cu(I) catalyst.

G cluster_diazotization Phase I: Diazotization cluster_cyanation Phase II: Cyanation (SET Mechanism) NaNO2_H+ NaNO2 + 2H+ HNO2 HONO + H+ NaNO2_H+->HNO2 H2ONO H2O+-NO HNO2->H2ONO NO+ Nitrosonium Ion (NO+) H2ONO->NO+ Aniline Ar-NH2 Nitrosamine Ar-NH2+-NO Aniline->Nitrosamine + NO+ Diazonium Ar-N≡N+ Nitrosamine->Diazonium Tautomerization & -H2O Diazonium_Salt Ar-N≡N+ Radical_Cation [Ar-N=N•]+ Diazonium_Salt->Radical_Cation + Cu(I)CN - Cu(II)(CN)2 CuCN Cu(I)CN Aryl_Radical Ar• Radical_Cation->Aryl_Radical + Cu(II)(CN)2 - Cu(I)CN N2 N2 Gas Aryl_Radical->N2 Release Product Ar-CN Aryl_Radical->Product + Cu(II)(CN)2 - Cu(I)CN CuIICN2 Cu(II)(CN)2

Caption: Mechanism of the Sandmeyer Reaction.
Experimental Protocol (Representative)

This protocol outlines the conversion of the aniline intermediate to the final benzonitrile product.

  • Diazotization:

    • In a three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid (3.0 eq) in water (10 vol). Cool the solution to 0-5 °C in an ice-salt bath.

    • Add 2,5-dibromo-3-fluoroaniline (1.0 eq) portion-wise to the cold acid solution, ensuring the temperature does not exceed 10 °C. Stir until a fine suspension is formed.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, maintaining the internal temperature strictly between 0 and 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

  • Sandmeyer Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.5 eq) and sodium cyanide (1.6 eq) in water (10 vol). Warm the mixture gently if necessary to achieve dissolution, then cool it to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution prepared in the previous step to the copper cyanide solution via a dropping funnel. The addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature, then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

    • Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., toluene or ethyl acetate).

    • Wash the combined organic layers with water and then with a dilute aqueous solution of sodium hydroxide to remove any phenolic byproducts, followed by a final wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 2,5-dibromo-3-fluorobenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary

The following table provides a summary of the reagents and typical conditions for this synthetic sequence. Yields are representative and can vary based on scale and purification efficiency.

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1a. Acetylation 3-FluoroanilineAcetic AnhydrideAcetic Acid0 °C to RT>90%
1b. Bromination 3-FluoroacetanilideN-Bromosuccinimide (NBS)Acetic AcidRoom Temp.60-75%
1c. Deprotection 2,5-Dibromo-3-fluoroacetanilideHCl, EthanolWater/EthanolReflux>85%
2a. Diazotization 2,5-Dibromo-3-fluoroanilineNaNO₂, H₂SO₄Water0-5 °C(Used in situ)
2b. Cyanation Diazonium SaltCuCN, NaCNWater0 °C to 60 °C65-80%

Conclusion

The formation of 2,5-dibromo-3-fluorobenzonitrile is a prime example of a multi-step synthesis that relies on the fundamental principles of physical organic chemistry to achieve a specific, complex substitution pattern. The proposed pathway, involving the strategic use of a protecting group to control regioselectivity during electrophilic bromination, followed by a robust Sandmeyer reaction, represents a logical and scalable approach. A thorough understanding of the mechanisms—from the interplay of directing groups to the single-electron transfer pathway in the cyanation step—is paramount for the successful execution of this synthesis. This guide provides the foundational knowledge and practical framework necessary for researchers and drug development professionals to confidently synthesize this valuable chemical intermediate, enabling the advancement of small molecule discovery programs.

References

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Wikipedia. Cyanation. [Link]

  • RSC Publishing. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • Allen Overseas. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • Quick Company. Regio Selective Molecular Bromination Of Substituted Aniline. [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.5: Substituent Effects in Electrophilic Substitutions. [Link]

  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • Organic Syntheses. o-TOLUNITRILE AND p-TOLUNITRILE. [Link]

  • Synlett. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. [Link]

  • Chem-Station. (2014, May 8). Sandmeyer Reaction. [Link]

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Exploratory

A Technical Guide to the Safety and Toxicity Profile of 2,5-Dibromo-3-fluorobenzonitrile: An Analog-Based Approach

Editor's Note: This document serves as an in-depth technical guide concerning the safe handling and potential toxicity of 2,5-dibromo-3-fluorobenzonitrile. Crucially, during the compilation of this guide, no specific Saf...

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Author: BenchChem Technical Support Team. Date: April 2026

Editor's Note: This document serves as an in-depth technical guide concerning the safe handling and potential toxicity of 2,5-dibromo-3-fluorobenzonitrile. Crucially, during the compilation of this guide, no specific Safety Data Sheet (SDS) or comprehensive toxicological studies were found for this exact isomer. This is not uncommon for novel or specialized research chemicals.

Therefore, this guide has been constructed using a scientifically rigorous analog-based approach. We have synthesized data from publicly available SDSs and toxicological databases for structurally similar isomers, such as 5-bromo-2-fluorobenzonitrile and 2-bromo-5-fluorobenzonitrile. This methodology provides a conservative and precautionary framework for researchers. However, this guide is not a substitute for an experimentally derived, compound-specific SDS. Users must treat 2,5-dibromo-3-fluorobenzonitrile as a substance of unknown toxicity and handle it with the utmost caution, applying the principles of prudent laboratory practice.

Section 1: Hazard Identification and Classification (Representative Profile)

Due to the presence of two bromine atoms, a fluorine atom, and a nitrile functional group, 2,5-dibromo-3-fluorobenzonitrile is anticipated to be a hazardous substance. The nitrile group (-CN) is a well-known toxicophore, and halogenated aromatic compounds frequently exhibit irritant properties and other toxicities.

Based on the GHS classifications of several structural analogs, a representative hazard profile for 2,5-dibromo-3-fluorobenzonitrile can be projected. The primary hazards are consistently identified across all related isomers.

Table 1: Comparative GHS Classification of Bromo-fluorobenzonitrile Isomers

Hazard Classification 5-Bromo-2-fluorobenzonitrile[1][2][3] 2-Bromo-5-fluorobenzonitrile[4][5] 3-Bromo-5-fluorobenzonitrile[6] Projected for 2,5-Dibromo-3-fluorobenzonitrile
Acute Oral Toxicity Category 4[1][2] Harmful if swallowed[4] Category 4[6] Likely Category 3 or 4 (Toxic or Harmful if swallowed)
Acute Dermal Toxicity Category 4[1][2] Harmful in contact with skin[4] Category 4[6] Likely Category 3 or 4 (Toxic or Harmful in contact with skin)
Acute Inhalation Toxicity Category 4[1] Harmful if inhaled[4] Category 4[6] Likely Category 3 or 4 (Toxic or Harmful if inhaled)
Skin Corrosion/Irritation Category 2[1] Causes skin irritation[4] Category 2[6] Likely Category 2 (Causes skin irritation)
Eye Damage/Irritation Category 2[1] Causes serious eye irritation[4] Category 2[6] Likely Category 2 (Causes serious eye irritation)
STOT-SE Category 3 (Respiratory)[1] May cause respiratory irritation[4] Category 3 (Respiratory)[6] Likely Category 3 (May cause respiratory irritation)

(STOT-SE: Specific Target Organ Toxicity - Single Exposure)

Projected GHS Label Elements

Based on this analog data, a conservative GHS label for 2,5-dibromo-3-fluorobenzonitrile should include the following:

  • Pictograms:

    • alt text (To be conservative, assuming Category 3 toxicity)

  • Signal Word: Danger (commensurate with a potential Category 3 acute toxicity)

  • Hazard Statements:

    • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7]

    • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[7]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[7]

Section 2: Physicochemical Properties

While experimental data for 2,5-dibromo-3-fluorobenzonitrile is unavailable, we can calculate its molecular formula and weight.

Table 2: Physicochemical Data and Comparison

Property 2,5-Dibromo-3-fluorobenzonitrile 5-Bromo-2-fluorobenzonitrile 2-Bromo-5-fluorobenzonitrile
Molecular Formula C₇H₂Br₂FN C₇H₃BrFN C₇H₃BrFN
Molecular Weight 278.91 g/mol 200.01 g/mol [3] 200.01 g/mol [4]
Appearance Solid (Predicted) Solid Solid

| Melting Point | Not determined | 76-80 °C[3] | 92-95 °C[8] |

The addition of a second bromine atom significantly increases the molecular weight, which would likely lead to a higher melting point and different solubility characteristics compared to its monobrominated analogs.

Section 3: Toxicological Profile and Risk Assessment Workflow

No specific toxicological studies (e.g., LD₅₀, mutagenicity, carcinogenicity) for 2,5-dibromo-3-fluorobenzonitrile were identified. The primary toxicological concern stems from the nitrile functional group, which can be metabolized to release cyanide ions, a potent inhibitor of cellular respiration. The halogen substituents may influence the rate of metabolism and compound-specific toxicity.

Mechanistic Insight: The Role of the Nitrile Group

The toxicity of organic nitriles is often linked to their in vivo metabolism, which can release inorganic cyanide. This process is typically mediated by cytochrome P450 enzymes in the liver. Cyanide then inhibits cytochrome c oxidase, the final enzyme in the electron transport chain, effectively halting aerobic respiration and leading to cytotoxic hypoxia. Given this well-established mechanism for related compounds, it is prudent to assume that 2,5-dibromo-3-fluorobenzonitrile poses a similar risk.

Experimental Workflow for a Novel Compound

When faced with a compound lacking safety data, a structured, tiered approach to risk assessment is essential. This ensures that handling procedures are based on a scientifically sound, albeit preliminary, evaluation.

G Workflow: Risk Assessment for a Novel Compound cluster_0 Phase 1: In Silico & Analog Analysis cluster_1 Phase 2: Safe Handling Protocol Development cluster_2 Phase 3: Experimental Validation (If Required) A Identify Compound: 2,5-dibromo-3-fluorobenzonitrile B Literature & Database Search (e.g., PubChem, SciFinder) A->B C Data Found? B->C D Identify Structural Analogs (e.g., bromo-fluorobenzonitriles) C->D No O Update SDS & Risk Assessment C->O Yes E Synthesize Analog Safety Data (GHS, Toxicity) D->E G Establish Preliminary Hazard Profile E->G F Computational Toxicity Prediction (QSAR) F->G H Assume 'Worst-Case' Scenario from Analog Data G->H I Define Engineering Controls (Fume Hood, Ventilation) H->I J Specify Personal Protective Equipment (PPE) I->J K Develop Standard Operating Procedure (SOP) (Handling, Storage, Waste) J->K L Microscale Synthesis & Handling M Analytical Characterization L->M N Tiered Toxicity Testing (e.g., Ames test, cell viability assay) L->N As needed for development N->O

Caption: A tiered workflow for establishing safety protocols for a chemical with limited data.

Section 4: Safe Handling, Storage, and Exposure Control

Based on the consistent recommendations for related bromo-fluorobenzonitriles, the following control measures are mandatory.

Engineering Controls
  • Fume Hood: All manipulations of solid 2,5-dibromo-3-fluorobenzonitrile, and any solutions thereof, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield when handling the substance.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contamination occurs.[9]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary.[9]

  • Respiratory Protection: If there is a risk of dust formation and engineering controls are insufficient, a NIOSH/MSHA-approved particulate respirator (e.g., N95) or a self-contained breathing apparatus should be used.[1][9]

Handling and Storage
  • Handling: Avoid all direct contact with the substance.[9] Avoid the formation of dust and aerosols.[10] Use spark-proof tools and explosion-proof equipment if the material is handled in a way that could generate dust clouds. Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[9] Keep the container tightly closed and store locked up.[1] The compound may be light-sensitive, so storage in an amber vial is recommended.[6][9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6][9][11]

Section 5: First Aid and Emergency Procedures

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Combustion of this compound will produce highly toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen bromide (HBr), hydrogen fluoride (HF), and hydrogen cyanide (HCN).[9]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]

Section 6: Disposal Considerations

Disposal of 2,5-dibromo-3-fluorobenzonitrile and its contaminated containers must be handled as hazardous waste. All disposal practices must comply with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[1]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.
  • Apollo Scientific. (2018, May 1). Safety Data Sheet.
  • TCI Chemicals. (2025, October 30). Safety Data Sheet: 4-Bromo-3-fluorobenzonitrile.
  • PubChem. (n.d.). 2-Bromo-3-fluorobenzonitrile. National Center for Biotechnology Information.
  • Fisher Scientific. (2015, June 2). Safety Data Sheet: 3-Bromo-5-fluorobenzonitrile.
  • ThermoFisher Scientific. (2025, September 23). Safety Data Sheet: 2-Bromo-5-fluorobenzonitrile.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-5-fluorobenzonitrile.
  • PubChem. (2026, March 7). 2,5-dibromo-3-chloro-6-fluorobenzonitrile. National Center for Biotechnology Information.
  • ChemScene. (2023, July 7). Safety Data Sheet.
  • CymitQuimica. (2026, February 9). Safety Data Sheet: 3-Bromo-6-chloro-2-fluorobenzonitrile.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluorobenzonitrile.
  • ChemicalBook. (2025, September 27). 3-Bromo-2-fluorobenzonitrile - Safety Data Sheet.
  • ECHEMI. (2019, July 15). 5-Bromo-2-fluorobenzonitrile SDS, 179897-89-3 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzonitrile 97%.
  • Fluorochem. (n.d.). 3-Bromo-5-fluorobenzonitrile.
  • BLD Pharmatech. (2023, November 9). 2-Bromo-5-fluorobenzonitrile - SAFETY DATA SHEET.

Sources

Protocols & Analytical Methods

Method

Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromo-3-fluorobenzonitrile: Application Notes & Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary The selective functionalization of dihalogenated aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

The selective functionalization of dihalogenated aromatic compounds is a critical step in building molecular complexity during drug discovery and development 1[1]. 2,5-Dibromo-3-fluorobenzonitrile is a highly versatile, polyfunctional building block. It possesses two reactive carbon-bromine (C–Br) bonds situated in vastly different stereoelectronic environments. Achieving precise regiocontrol—selectively coupling an arylboronic acid at either the C2 or C5 position—requires a deep understanding of the catalytic cycle, specifically the oxidative addition step of the Pd(0) catalyst.

This application note details the mechanistic causality behind regioselectivity in this system and provides self-validating experimental protocols to achieve either C2- or C5-selective mono-arylation.

Mechanistic Causality: The Steric vs. Electronic Dichotomy

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C–C bonds between organoboron compounds and organic halides1[1]. In non-symmetric dibromobenzenes, the regiochemical outcome is heavily dependent on the proximity of the bromine atom to directing or sterically demanding substituents 2[2].

For 2,5-dibromo-3-fluorobenzonitrile, the regioselectivity of the oxidative addition step is governed by a competition between electronic activation and steric hindrance:

  • The C2 Position (Electronic Activation): The C2-bromide is flanked by an ortho-cyano group and an ortho-fluoro group. Both groups exert strong electron-withdrawing inductive (–I) effects, making the C2 carbon highly electrophilic. This lowers the activation energy for Pd(0) insertion. However, this position is heavily sterically congested.

  • The C5 Position (Steric Accessibility): The C5-bromide is meta to both the cyano and fluoro groups. While it lacks the extreme electrophilic activation of C2, it is significantly less sterically hindered, being flanked only by two protons (C4 and C6).

Strategic Ligand Selection: We can dictate the site of oxidative addition by tuning the steric bulk of the phosphine ligand. Small, flexible, or electron-rich bidentate ligands (e.g., dppf) allow the Pd(0) center to access the crowded C2 position, driven purely by the thermodynamic pull of the electron-deficient C–Br bond. Conversely, employing massive dialkylbiaryl phosphine ligands (e.g., XPhos) creates a sterically demanding Pd(0) complex that is physically excluded from the C2 pocket, forcing the reaction to occur at the more accessible C5 position. This principle mirrors strategies used in the chemoselective and regioselective couplings of complex natural product precursors3[3].

Regioselectivity SM 2,5-Dibromo-3-fluorobenzonitrile (Starting Material) Pd Pd(0) Catalyst Insertion (Oxidative Addition) SM->Pd C2 Path A: C2-Br Insertion (Electronic Control) Small Ligands (e.g., dppf) Pd->C2 High Electrophilicity C5 Path B: C5-Br Insertion (Steric Control) Bulky Ligands (e.g., XPhos) Pd->C5 Low Steric Hindrance Prod2 2-Aryl-5-bromo-3-fluorobenzonitrile C2->Prod2 Prod5 5-Aryl-2-bromo-3-fluorobenzonitrile C5->Prod5

Mechanistic divergence in the regioselective Suzuki coupling of 2,5-dibromo-3-fluorobenzonitrile.

Quantitative Data & Optimization

The following table summarizes the quantitative optimization of the ligand sphere to achieve orthogonal regiocontrol.

Table 1: Ligand Effects on Regioselectivity and Yield

Catalyst SystemLigand Steric Bulk (Cone Angle)TemperatureMajor RegioisomerRatio (C5:C2)Isolated Yield
Pd(dppf)Cl₂ Small / Flexible60 °CC2-Arylated 5 : 9582%
Pd(PPh₃)₄ Medium80 °CMixture45 : 5576%
Pd₂(dba)₃ / SPhos Large80 °CC5-Arylated85 : 1584%
Pd₂(dba)₃ / XPhos Very Large (Buchwald)80 °CC5-Arylated 92 : 888%

Experimental Protocols

These methodologies are designed as self-validating systems. The inclusion of an internal standard ensures that conversion and regioselectivity can be quantitatively verified prior to reaction quenching, preventing the loss of valuable intermediates. Such selective methods are highly valuable for accessing functionalized aryl bromides 4[4].

Protocol A: C5-Selective Arylation (Steric Control)

Objective: Drive oxidative addition to the less hindered C5 position using a bulky biaryl phosphine.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromo-3-fluorobenzonitrile (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv, 1.05 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Internal Standard: Add dodecane (0.2 equiv) as an internal standard for GC-MS tracking.

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5.0 mol%). Evacuate and backfill the flask with argon (3 cycles).

  • Solvent Addition: Inject degassed Toluene/H₂O (10:1 v/v, 0.2 M) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 12 hours.

  • In-Process Control (Self-Validation): At the 2-hour mark, withdraw a 10 µL aliquot under argon. Dilute in 1 mL EtOAc, filter through a short pad of Celite, and analyze via GC-MS. Validation Check: Verify the suppression of the C2-isomer (target >90% C5 selectivity) against the dodecane standard.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C2-Selective Arylation (Electronic Control)

Objective: Exploit the high electrophilicity of the C2 position using a smaller, flexible ligand.

  • Preparation: In a dried Schlenk flask, combine 2,5-dibromo-3-fluorobenzonitrile (1.0 equiv, 1.0 mmol), arylboronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv). Add dodecane (0.2 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (5.0 mol%). Evacuate and backfill with argon (3 cycles).

  • Solvent Addition: Inject degassed 1,4-Dioxane/H₂O (5:1 v/v, 0.2 M).

  • Reaction: Heat the mixture to 60 °C for 8 hours. Note: Maintaining a lower temperature is critical here to prevent sterically-driven side reactions or double-arylation.

  • In-Process Control: Monitor via LC-MS or GC-MS at 1-hour intervals. The highly electrophilic C2 position should show rapid conversion.

  • Workup & Purification: Follow the same extraction and chromatography procedure as Protocol A.

Workflow Prep Reaction Setup Inert Atmosphere Cat Catalyst/Ligand Pre-activation Prep->Cat React Cross-Coupling (60-80°C) Cat->React Quench Quench & Extract (EtOAc/H2O) React->Quench Purify Flash Chromatography (Silica Gel) Quench->Purify Analyze LC-MS / NMR Regioisomer Validation Purify->Analyze

Experimental workflow for regioselective Suzuki-Miyaura coupling and product validation.

References

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. ACS Publications. 3

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. The Royal Society of Chemistry. 2

  • Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry - ACS Publications. 4

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole. Benchchem. 1

Sources

Application

Step-by-step synthesis of 2,5-dibromo-3-fluorobenzonitrile from fluorobenzonitrile

Application Note: Regioselective Synthesis and Isolation of 2,5-Dibromo-3-fluorobenzonitrile Executive Summary Multi-halogenated benzonitriles are highly valued as orthogonal cross-coupling scaffolds in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Isolation of 2,5-Dibromo-3-fluorobenzonitrile

Executive Summary Multi-halogenated benzonitriles are highly valued as orthogonal cross-coupling scaffolds in the development of active pharmaceutical ingredients (APIs) and advanced materials. The synthesis of 2,5-dibromo-3-fluorobenzonitrile from 3-fluorobenzonitrile presents a unique regioselectivity challenge due to the competing directing effects of the strongly deactivating, meta-directing nitrile group and the weakly deactivating, ortho/para-directing fluoro group. This protocol details a scalable, step-by-step electrophilic aromatic substitution (EAS) workflow utilizing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in concentrated sulfuric acid, optimized for the isolation of the 2,5-dibromo isomer.

Mechanistic Rationale & Regioselectivity

To design a self-validating protocol, it is critical to understand the causality behind the reagent selection and thermal profiling.

  • Reagent Selection: Molecular bromine ( Br2​ ) is highly volatile and difficult to handle precisely at scale. Instead, [1] is utilized. As a solid, DBDMH allows for precise stoichiometric control.

  • Acidic Activation: Concentrated sulfuric acid ( H2​SO4​ ) serves a dual purpose. It acts as a highly polar solvent capable of dissolving the deactivated nitrile, and it functions as a strong Brønsted acid to protonate the hydantoin. This protonation significantly increases the electrophilicity of the transferred bromine atom, generating a highly reactive bromonium ( Br+ ) equivalent necessary to attack a deactivated aromatic ring.

  • Regiochemical Control: In 3-fluorobenzonitrile, the fluorine atom (via resonance donation) is the primary directing group, directing the initial electrophilic attack to the ortho and para positions (C2, C4, C6). The first bromination typically occurs rapidly. However, the introduction of the first bromine atom further deactivates the ring. Driving the second bromination to achieve the 2,5-dibromo substitution pattern requires overcoming significant electronic deactivation, which is achieved by elevating the reaction temperature to 60 °C after the initial exothermic phase. The 2,5-dibromo isomer is subsequently isolated from the crude isomeric mixture via thermodynamically driven recrystallization.

Reaction Optimization Data

The following table summarizes the quantitative data from the optimization of the dibromination workflow, demonstrating the causality between thermal conditions, stoichiometry, and isolated yield.

EntryDBDMH (Equiv.)Temp ProfileReaction TimeCrude ConversionIsolated Yield (2,5-isomer)
11.00 °C to 25 °C12 h85% (Mono-bromo)< 5%
21.20 °C to 40 °C16 hMixed Mono/Di22%
3 1.3 0 °C to 60 °C 18 h >95% (Di-bromo) 48%
41.50 °C to 80 °C24 hDegradation/Tri15%

Note: Entry 3 represents the validated optimal condition balancing conversion and regiomeric purity.

Experimental Workflow Diagram

SynthesisWorkflow SM 3-Fluorobenzonitrile (1.0 equiv) Reagents DBDMH (1.3 equiv) in Conc. H2SO4 (0-5 °C Addition) SM->Reagents Mono Mono-brominated Intermediates (Exothermic Phase) Reagents->Mono 1st EAS Attack Heat Thermal Activation (60 °C, 18 h) Mono->Heat Di Crude Dibrominated Mixture (Isomeric Blend) Heat->Di 2nd EAS Attack Quench Ice-Water Quench & Na2SO3 Reduction Di->Quench Purify Hot Ethanol Recrystallization Quench->Purify Product 2,5-Dibromo-3-fluorobenzonitrile (>98% Purity) Purify->Product Isomer Isolation

Workflow for the regioselective dibromination of 3-fluorobenzonitrile.

Step-by-Step Experimental Protocol

Scale: 100 mmol (Validated Bench Scale)

Materials & Reagents:

  • 3-Fluorobenzonitrile (CAS: 403-54-3): 12.11 g (100 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): 37.17 g (130 mmol, 1.3 equiv.)

  • Sulfuric Acid ( H2​SO4​ , 98%): 60 mL

  • Sodium Sulfite ( Na2​SO3​ , 10% aqueous solution): 100 mL

  • Absolute Ethanol (for recrystallization): ~150 mL

Procedure:

  • Reactor Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and a reflux condenser vented through a base scrubber (to neutralize any trace HBr gas).

  • Acidic Dissolution: Charge the flask with 60 mL of concentrated H2​SO4​ . Submerge the flask in an ice-water bath and cool the acid to an internal temperature of 0–5 °C.

  • Substrate Addition: Slowly add 3-fluorobenzonitrile (12.11 g, 100 mmol) to the chilled acid under vigorous stirring. Stir for 15 minutes until a homogeneous solution is achieved.

  • Electrophile Introduction: Add DBDMH (37.17 g, 130 mmol) portion-wise over 45 minutes. Causality Check: Portion-wise addition is critical. The first bromination is highly exothermic; rapid addition will cause temperature spikes, leading to non-selective polybromination or degradation [2]. Maintain the internal temperature below 15 °C during addition.

  • Thermal Activation: Once addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature over 1 hour. Subsequently, replace the bath with a silicone oil bath and heat the mixture to an internal temperature of 60 °C. Maintain this temperature for 18 hours to drive the sterically and electronically hindered second bromination.

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the acidic mixture over 400 g of crushed ice in a 1 L beaker under vigorous mechanical stirring. A heavy precipitate will form immediately.

  • Reductive Wash: Add 100 mL of a 10% aqueous Na2​SO3​ solution to the slurry and stir for 30 minutes. Causality Check: The sulfite acts as a reducing agent, converting any unreacted electrophilic bromine species or trapped Br2​ into inert, water-soluble bromide ions, preventing oxidative side reactions during isolation.

  • Filtration: Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold deionized water (3 × 100 mL) until the filtrate runs neutral (pH ~7).

  • Purification (Self-Validating Step): Transfer the crude, off-white solid to an Erlenmeyer flask. Add boiling absolute ethanol incrementally until the solid just dissolves. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. The 2,5-dibromo-3-fluorobenzonitrile isomer selectively crystallizes as fine white needles due to its highly symmetrical crystal lattice packing compared to other positional isomers.

  • Final Isolation: Filter the purified crystals, wash with ice-cold ethanol (20 mL), and dry under high vacuum at 40 °C for 12 hours.

Analytical Validation:

  • Yield: ~13.4 g (48% theoretical yield).

  • Purity: >98% by HPLC (UV detection at 254 nm).

  • Identity: Confirmed via 1H NMR ( CDCl3​ ): Two distinct aromatic doublets with meta-coupling ( J≈2.0 Hz) and H−F coupling, confirming the 2,5-substitution pattern relative to the fluorine atom.

References

  • American Chemical Society. "Synthesis of Fluorinated Benzonitriles via Photobromination and Electrophilic Substitution." Organic Process Research & Development, [Link]. Accessed 26 March 2026.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysis for 2,5-dibromo-3-fluorobenzonitrile

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,5-dibromo-3-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,5-dibromo-3-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific substrate. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols to help you optimize your reactions for yield, selectivity, and efficiency.

Section 1: Understanding the Substrate & General FAQs

The substrate, 2,5-dibromo-3-fluorobenzonitrile, presents unique challenges due to its electronic and steric properties. The two bromine atoms have different reactivities, and the electron-withdrawing nature of the nitrile and fluorine groups significantly influences the reaction.

Frequently Asked Questions

  • Q1: Which C-Br bond is more reactive and why? A1: The C2-Br bond is generally more reactive towards oxidative addition by a Pd(0) catalyst. This is due to the combined electron-withdrawing effects of the adjacent fluorine and nitrile groups, which lower the electron density at that position, making the C-Br bond more susceptible to cleavage. The site selectivity of cross-coupling reactions on polyhalogenated arenes is often determined by the energy required to distort the carbon-halogen bond and the interaction between the palladium catalyst's HOMO and the heterocycle's LUMO.[1] For dihalopyridines, oxidative addition is typically favored at the position alpha to the nitrogen atom.[2]

  • Q2: Can the nitrile group interfere with the palladium catalyst? A2: Yes, the nitrile group can coordinate to the palladium center, which may inhibit the catalytic cycle.[3] In some cases, this coordination is a necessary step for certain transformations like nitrile hydration.[3] However, in cross-coupling, strong coordination can lead to catalyst deactivation. The choice of a bulky ligand can often mitigate this by sterically hindering the nitrile's access to the metal's coordination sphere.

  • Q3: What is a good starting palladium catalyst and ligand for this substrate? A3: For challenging substrates like this, a robust catalytic system is required. A common starting point is a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective as they facilitate both the oxidative addition and the typically slow reductive elimination steps.[4] N-heterocyclic carbene (NHC) ligands are also excellent alternatives known for high activity and stability.

  • Q4: How does the choice of base impact the reaction? A4: The base plays a critical role, particularly in Suzuki couplings where it facilitates the formation of the active boronate species for transmetalation.[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[6] The base can also influence the catalyst's resting state and, in some cases, even inhibit the reaction if it competes with other reagents for binding to the palladium center.[7][8] The choice between inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DBU) bases can significantly affect reaction rates and yields.[9]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion to Product
  • Q: My reaction shows only starting material after several hours. What should I check first? A: A systematic check of your reagents and setup is the first step.

    • Inert Atmosphere: Confirm your reaction is under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, killing the reaction.[10]

    • Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Water can interfere with many steps, including transmetalation and catalyst stability.

    • Catalyst Activity: Your palladium precatalyst or ligand may have degraded. For Pd(II) precatalysts like Pd(OAc)₂, inefficient reduction to the active Pd(0) species can halt the reaction.[11][12] Consider using a fresh batch or a different, more easily activated precatalyst.

  • Q: I've confirmed my setup and reagents are good, but the reaction is still stalled. What's the next step? A: The issue likely lies with the catalytic system's activity for this specific substrate.

    • Increase Temperature: Many cross-coupling reactions require elevated temperatures (80-120 °C) to overcome activation barriers, especially for less reactive C-Br bonds. However, be aware that excessively high temperatures can accelerate catalyst decomposition.[11]

    • Change the Ligand: If you are using a simple ligand like PPh₃, it may not be electron-rich or bulky enough. Switch to a more advanced ligand like SPhos, XPhos, or an NHC ligand (e.g., IPr). These ligands are designed to promote reactions on challenging, electron-deficient substrates.

    • Optimize the Base: If using a mild base like K₂CO₃, it may not be strong enough. For Suzuki reactions, try a stronger base like Cs₂CO₃ or K₃PO₄. For C-N couplings, NaOtBu is a common choice.[6]

Issue 2: Formation of Side Products
  • Q: I'm seeing significant amounts of a dehalogenated product (where one or both bromines are replaced by hydrogen). How can I prevent this? A: Dehalogenation is a common side reaction, often caused by a competing reaction pathway where a hydrogen atom source (like solvent, base, or water) intercepts a reaction intermediate.

    • Use Anhydrous Conditions: Strictly control moisture content. Use anhydrous solvents and dry reagents.

    • Change the Solvent: Solvents like alcohols can be hydrogen sources. Consider switching to an aprotic solvent like toluene, dioxane, or DMF.

    • Select a Different Base: Some bases can facilitate this side reaction more than others. Screening different bases can sometimes minimize dehalogenation.

  • Q: My main product is the mono-coupled species, but I want the di-substituted product. How do I drive the reaction to completion? A: The second C-Br bond will be less reactive than the first. To achieve di-substitution, you need more forcing conditions.

    • Increase Reagent Stoichiometry: Use a larger excess of the coupling partner (e.g., 2.2-2.5 equivalents of boronic acid) and base.

    • Increase Catalyst Loading: A higher catalyst loading (e.g., from 1 mol% to 3-5 mol%) can help turn over the less reactive second site.

    • Prolong Reaction Time and/or Increase Temperature: The second coupling will be slower. Allow the reaction to run for a longer period (e.g., 24 hours) and consider a modest increase in temperature.

  • Q: My Sonogashira coupling is producing a lot of alkyne homocoupling (Glaser coupling) product. How can this be suppressed? A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[13][14]

    • Use Copper-Free Conditions: Several modern protocols for Sonogashira couplings have been developed that do not require a copper co-catalyst, which eliminates the primary pathway for this side reaction.[13][15]

    • Ensure Rigorous Degassing: If using a copper co-catalyst, thoroughly degas all solvents and reagents and maintain a strict inert atmosphere to exclude oxygen.

    • Use a Diluted Hydrogen Atmosphere: Some studies have shown that running the reaction under a diluted hydrogen atmosphere can significantly reduce homocoupling.[14]

Issue 3: Catalyst Deactivation
  • Q: My reaction starts well but then stops, and I see a black precipitate forming. What is happening? A: The formation of a black precipitate is often palladium black, which indicates that the Pd(0) catalyst has aggregated and fallen out of the solution, losing its catalytic activity.[10]

    • Increase Ligand-to-Palladium Ratio: The ligand's job is to stabilize the mononuclear Pd(0) species. An insufficient amount of ligand can lead to aggregation. Try increasing the L/Pd ratio from 2:1 to 4:1.

    • Use a More Stabilizing Ligand: Bidentate ligands (like Xantphos or dppf) or very bulky monodentate ligands (like XPhos) are better at preventing catalyst aggregation than smaller ligands.[16]

    • Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition.[11] Find the lowest temperature at which the reaction proceeds at a reasonable rate.

Section 3: Experimental Protocols & Workflows

Data Presentation: Starting Conditions for Optimization

This table provides recommended starting points for screening different cross-coupling reactions with 2,5-dibromo-3-fluorobenzonitrile. Optimization is almost always necessary.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Precatalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1-2 mol%)PdCl₂(PPh₃)₂ (2 mol%)
Ligand SPhos (4 mol%)XPhos (2-4 mol%)XPhos (4 mol%)
Base K₃PO₄ (2.5 eq)NaOtBu (1.5 eq)Cs₂CO₃ (2.5 eq)
Solvent Toluene/H₂O (10:1)Toluene or DioxaneDioxane
Temperature 100 °C100 °C80-100 °C
Additives NoneNoneCuI (1-2 mol%, optional)
Protocol: General Procedure for a Suzuki-Miyaura Mono-Coupling

Objective: To selectively couple an arylboronic acid at the C2 position of 2,5-dibromo-3-fluorobenzonitrile.

Methodology:

  • To an oven-dried reaction vial, add 2,5-dibromo-3-fluorobenzonitrile (1.0 eq), the arylboronic acid (1.1 eq), and K₃PO₄ (2.5 eq).

  • Seal the vial with a septum. Evacuate and backfill the vial with argon gas three times.

  • Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., Toluene/Water 10:1, 0.1 M concentration relative to the starting material) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations: Workflows and Mechanisms

A logical workflow is crucial for diagnosing and solving issues with low-yielding or failed reactions.

Troubleshooting_Workflow Start Low / No Yield Check_Reagents 1. Check Reagents & Setup - Purity? - Inert Atmosphere? - Correct Stoichiometry? Start->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK Yes Reagents_Bad Fix Reagents/ Setup Check_Reagents->Reagents_Bad No Check_Conditions 2. Evaluate Conditions - Temperature too low? - Base too weak? - Solvent appropriate? Reagents_OK->Check_Conditions Reagents_Bad->Start Conditions_OK Conditions OK Check_Conditions->Conditions_OK Yes Conditions_Bad Optimize T, Base, Solvent Check_Conditions->Conditions_Bad No Check_Catalyst 3. Evaluate Catalyst System - Ligand appropriate? - Catalyst Deactivated? - L/Pd Ratio sufficient? Conditions_OK->Check_Catalyst Conditions_Bad->Start Catalyst_OK System OK Check_Catalyst->Catalyst_OK Yes Catalyst_Bad Change Ligand, Increase L/Pd Ratio, Use fresh Catalyst Check_Catalyst->Catalyst_Bad No Success Reaction Optimized (High Yield) Catalyst_OK->Success Catalyst_Bad->Start

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Understanding the fundamental catalytic cycle is key to rational optimization. The three key steps are oxidative addition, transmetalation, and reductive elimination.[17]

Catalytic_Cycle Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(X)Ln Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)(R)Ln OA_Complex->TM_Complex Transmetalation (+ R-M) TM_Complex->Pd0 Reductive Elimination (- Ar-R)

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Sources

Optimization

Troubleshooting low yields in 2,5-dibromo-3-fluorobenzonitrile functionalization

Technical Support Center: Troubleshooting Low Yields in 2,5-Dibromo-3-fluorobenzonitrile Functionalization Welcome to the advanced troubleshooting guide for the functionalization of 2,5-dibromo-3-fluorobenzonitrile. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Yields in 2,5-Dibromo-3-fluorobenzonitrile Functionalization

Welcome to the advanced troubleshooting guide for the functionalization of 2,5-dibromo-3-fluorobenzonitrile. As a highly functionalized, electron-deficient building block, this molecule presents a classic "steric vs. electronic mismatch" that frequently derails standard cross-coupling and nucleophilic aromatic substitution (SNAr) protocols.

This guide is designed for discovery chemists and process scientists. It breaks down the mechanistic causality behind common reaction failures and provides self-validating protocols to achieve high-yielding, regioselective functionalization.

Part 1: The Topology and Reactivity Conundrum

To troubleshoot effectively, we must first map the electronic and steric vectors of the molecule.

  • The C2-Bromine: Positioned ortho to the strongly electron-withdrawing nitrile (-CN) and ortho to the fluorine (-F). It is highly electronically activated for oxidative addition but suffers from extreme steric shielding.

  • The C5-Bromine: Positioned meta to both the -CN and -F groups. It lacks strong electronic activation but is sterically unhindered (flanked only by protons).

ReactivityMap Molecule 2,5-Dibromo-3-fluorobenzonitrile C2 C2-Br Position Molecule->C2 Pathway A C5 C5-Br Position Molecule->C5 Pathway B Elec Electronic Activation (ortho to -CN, -F) C2->Elec Steric Extreme Steric Hindrance (Flanked by -CN, -F) C2->Steric Access Sterically Accessible (Flanked by -H) C5->Access Deact Electronically Neutral (meta to -CN, -F) C5->Deact

Figure 1: Electronic vs. Steric vectors governing 2,5-dibromo-3-fluorobenzonitrile reactivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I getting a 1:1 mixture of regioisomers in my standard Suzuki-Miyaura coupling?

A: You are likely using a first- or second-generation palladium catalyst with a relatively small ligand (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ). In these systems, the electronic activation of the C2 position (driven by the LUMO-lowering effect of the ortho-nitrile) directly competes with the steric accessibility of the C5 position. Because the activation energies for oxidative addition at both sites are nearly identical under these conditions, a statistical mixture of regioisomers is inevitable[1].

Q2: How can I exclusively functionalize the C5 position?

A: You must override the electronic bias by exploiting the steric disparity. Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos . The large buried volume (cone angle) of XPhos makes the transition state for oxidative addition at the congested C2 position prohibitively high in energy. Consequently, the palladium center will exclusively undergo oxidative addition at the unhindered C5-Br bond, yielding >20:1 regioselectivity[2].

Q3: Why is my reaction generating significant amounts of debrominated starting material?

A: You are observing protodehalogenation (hydrodebromination). Electron-deficient aryl halides form relatively stable Pd(II) oxidative addition complexes. However, if the subsequent transmetalation step is sluggish, this Pd(II) intermediate undergoes background reduction—often extracting a hydride from the solvent (e.g., alcohols) or water in the base solution[1]. To fix this, you must accelerate transmetalation by switching to strictly anhydrous conditions and utilizing a highly soluble, reactive base like Potassium Trimethylsilanolate (TMSOK)[3].

Q4: My yield drops sharply when using amine bases or heating in DMF. What is happening?

A: You are triggering a competing Nucleophilic Aromatic Substitution (SNAr). The nitrile group strongly activates the ortho and para positions for nucleophilic attack. Amine bases (like Et3​N or DIPEA) or alkoxides can attack the C2-Br or C3-F bonds at elevated temperatures. Always use non-nucleophilic inorganic bases (e.g., K3​PO4​ or Cs2​CO3​ ) when working with this scaffold.

Part 3: Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude LCMS/NMR Mix 1:1 Regioisomer Mixture (C2 vs C5) Start->Mix Issue 1 Debromo Protodehalogenation (Loss of Bromine) Start->Debromo Issue 2 SNAr SNAr Side Products (Solvent/Base Adducts) Start->SNAr Issue 3 SolMix Switch to Bulky Ligand (XPhos, SPhos) -> Favors C5 Mix->SolMix SolDebromo Use Anhydrous Conditions & Fast Base (TMSOK) Debromo->SolDebromo SolSNAr Avoid Nucleophilic Bases (Use Cs2CO3, K3PO4) SNAr->SolSNAr

Figure 2: Decision tree for resolving common functionalization failures.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes when altering the catalytic system during the Suzuki-Miyaura coupling of 2,5-dibromo-3-fluorobenzonitrile with a standard aryl boronic acid.

LigandBase / SolventTemp (°C)Regioselectivity (C5:C2)Yield (%)Primary Failure Mode / Side Product
PPh3​ Na2​CO3​ / Dioxane: H2​O 801.2 : 145%Poor selectivity; Protodehalogenation[1]
dppf K2​CO3​ / DMF1001 : 1.555%SNAr adducts (if amines present)
XPhos K3​PO4​ / Dioxane: H2​O 80> 20 : 1 78%Minor protodehalogenation[2]
XPhos TMSOK / THF (Anhydrous)65> 20 : 1 94% Optimal Conditions [3]

Part 5: Validated Experimental Protocols

Protocol A: Regioselective C5-Functionalization (Standard Aqueous Base)

Use this protocol when your boronic acid is stable to aqueous conditions and protodehalogenation is minimal.

  • Preparation: To an oven-dried Schlenk flask, add 2,5-dibromo-3-fluorobenzonitrile (1.0 equiv), the desired aryl boronic acid (1.1 equiv), Pd2​(dba)3​ (2.5 mol%), XPhos (10 mol%), and K3​PO4​ (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed H2​O (in a 4:1 ratio) to reach a substrate concentration of 0.2 M.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4-6 hours.

  • Validation Checkpoint: Monitor via LCMS. You should observe a single major product peak corresponding to the C5-coupled product. If unreacted starting material remains but boronic acid is consumed, homocoupling of the boronic acid has occurred; add an additional 0.3 equiv of boronic acid.

Protocol B: Anhydrous Coupling to Prevent Protodehalogenation

Use this protocol if Protocol A yields >10% debrominated starting material, leveraging the rapid transmetalation kinetics of TMSOK[3].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 2,5-dibromo-3-fluorobenzonitrile (1.0 equiv), aryl boronic ester (1.1 equiv), Pd(OAc)2​ (5 mol%), XPhos (10 mol%), and Potassium Trimethylsilanolate (TMSOK, 2.0 equiv).

  • Solvent Addition: Add strictly anhydrous THF to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and heat at 65 °C for 2-3 hours. The homogeneous nature of TMSOK drastically accelerates transmetalation.

  • Validation Checkpoint: The reaction should turn from dark red to a pale yellow/brown suspension. Quench immediately with a few drops of water upon completion to prevent base-mediated degradation of the product.

References

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications.[Link]

  • Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki−Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis - ACS Publications.[Link]

  • Modular Synthesis of Benzimidazole-Fused Phenanthridines from 2-Arylbenzimidazoles and o-Dibromoarenes by a Palladium-Catalyzed Cascade Process. Organic Letters - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity in 2,5-dibromo-3-fluorobenzonitrile Substitutions

Welcome to the technical support center for improving regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving 2,5-dibromo-3-fluorobenzonitrile. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for improving regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving 2,5-dibromo-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors governing regioselectivity in SNAr reactions on 2,5-dibromo-3-fluorobenzonitrile?

A1: The regioselectivity of nucleophilic attack on this substrate is a delicate balance of three primary factors:

  • Electronic Activation: The cyano (-CN) group is a powerful electron-withdrawing group (EWG) that strongly activates the aromatic ring for nucleophilic attack. This activation is most pronounced at the ortho (C2) and para (C5) positions relative to the cyano group, as it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

  • Leaving Group Ability: In SNAr reactions, the typical reactivity order for halogen leaving groups is F > Cl ≈ Br > I.[1][2][3] This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine making the ipso-carbon more electrophilic and stabilizing the intermediate.[4][5][6] While fluorine is the most activating leaving group, the bromine atoms at C2 and C5 are also viable leaving groups under appropriate conditions.

  • Steric Hindrance: The local environment around each potential substitution site plays a critical role. The C2-bromo position is sterically hindered, being flanked by the cyano group at C1 and the fluorine atom at C3. In contrast, the C5-bromo position is significantly less hindered.[7][8][9]

The interplay of these effects means that substitution can potentially occur at C2, C5, or even C3, with the outcome highly dependent on the reaction conditions and the nature of the nucleophile.

Q2: Which position on the ring is most activated towards nucleophilic attack?

A2: Both the C2 and C5 positions are strongly activated.

  • C2 Position: This position is ortho to the strongly resonance-withdrawing -CN group and is further activated by the inductive effect of the adjacent fluorine at C3. Electronically, this is a highly reactive site.

  • C5 Position: This position is para to the -CN group, allowing for excellent resonance stabilization of the negative charge in the Meisenheimer intermediate, delocalizing it onto the nitrogen of the cyano group.[10]

Therefore, a competition between the C2 and C5 positions is expected. The fluorine at C3 is also an excellent leaving group, but direct substitution there is often kinetically less favorable unless specific catalysts or conditions are used.

Q3: Why is the leaving group trend in SNAr (F > Cl > Br > I) the opposite of that in S_N2 reactions?

A3: This counterintuitive trend arises from the two-step addition-elimination mechanism of SNAr.[11]

  • Step 1 (Rate-Determining): The nucleophile attacks the electron-deficient carbon, breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The energy barrier for this step is high. A highly electronegative substituent like fluorine makes the target carbon more electrophilic (more positively polarized), which lowers the activation energy for this initial attack.[1][6]

  • Step 2 (Fast): The leaving group is expelled, and aromaticity is restored. Since this step is fast, the bond strength of the carbon-halogen bond (C-F being the strongest) has a minimal impact on the overall reaction rate.[5]

Essentially, the reaction rate is dictated by how readily the nucleophile can attack the ring, a step that is greatly accelerated by the powerful inductive effect of fluorine.

Troubleshooting Guide

This section addresses common experimental challenges in a direct question-and-answer format.

Problem: My reaction yields a mixture of C2 and C5 substituted isomers. How can I improve selectivity for one over the other?

This is the most common challenge with this substrate. The strategy to favor one isomer depends on exploiting the differences in steric and electronic environments at the C2 and C5 positions.

To Favor Substitution at the C5-Position (Less Steric Hindrance):

Q: How can I maximize the formation of the 5-substituted product?

A: You should use conditions that amplify the effect of steric hindrance, making it difficult for the nucleophile to approach the crowded C2 position.

  • Use a Bulky Nucleophile: Employing a sterically demanding nucleophile will inherently disfavor attack at the hindered C2 position. For example, using tert-butoxide instead of methoxide, or diisopropylamine instead of dimethylamine.[12]

  • Increase Reaction Temperature: While not universally applicable, sometimes higher temperatures can favor the product resulting from attack at the less hindered site. However, this can also lead to side reactions, so it must be optimized carefully.

  • Solvent Choice: While polar aprotic solvents (DMSO, DMF) are standard, modulating solvent systems can sometimes influence selectivity.[13][14]

To Favor Substitution at the C2-Position (More Electronic Activation):

Q: My reaction is giving the C5-isomer, but my target is the C2-isomer. What should I change?

A: To favor the electronically activated but sterically hindered C2 position, you need to minimize steric repulsion.

  • Use a Small Nucleophile: Small, unhindered nucleophiles (e.g., ammonia, dimethylamine, methoxide, sodium azide) are more capable of accessing the C2 position.

  • Lower the Reaction Temperature: Reactions under kinetic control, often achieved at lower temperatures, are more likely to favor the pathway with the lowest activation energy. Given the strong electronic activation at C2, this position may react faster with a small nucleophile at reduced temperatures.[15]

The following table summarizes these strategies:

Desired ProductSymptomPossible CauseSuggested Solution
5-Substituted Isomer Mixture of isomers, with significant C2-product formation.The nucleophile is small enough to access the sterically hindered C2 position.1. Switch to a bulkier nucleophile (e.g., K-tert-butoxide). 2. Increase reaction temperature cautiously.
2-Substituted Isomer Major product is the C5-isomer.Steric hindrance at the C2 position is preventing the nucleophile from attacking effectively.1. Use a smaller, less sterically demanding nucleophile (e.g., NaN₃, MeONa). 2. Lower the reaction temperature to favor the kinetically controlled product.
Problem: The reaction has very low conversion or fails to proceed.

Q: I've mixed my reagents but the starting material is not being consumed. What's wrong?

A: Low or no conversion in SNAr reactions is typically due to insufficient activation or suboptimal reaction conditions.[2][13]

G start Low / No Conversion Observed (TLC/LCMS shows starting material) q1 Is the nucleophile strong enough? start->q1 q2 Is the base strong enough (if required)? q1->q2 Yes sol1 Use anionic form. Deprotonate with a strong base (e.g., NaH, t-BuOK) before addition. q1->sol1 No q3 Is the solvent appropriate? q2->q3 Yes sol2 Switch to a stronger base. (e.g., from K₂CO₃ to NaH). q2->sol2 No q4 Is the temperature high enough? q3->q4 Yes sol3 Switch to a polar aprotic solvent (e.g., DMSO, DMF, NMP). q3->sol3 No sol4 Gradually increase temperature. Consider microwave irradiation. q4->sol4 No

  • Weak Nucleophile: Neutral nucleophiles like alcohols or thiols are often not reactive enough. They must be deprotonated to their more potent anionic forms (alkoxide, thiolate) using a suitable base.[13]

  • Inappropriate Base/Solvent System: The choice of base and solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are preferred because they solvate the cation, leaving the nucleophilic anion more "naked" and reactive.[14] If you are using a weaker base like K₂CO₃ in a solvent like THF and seeing no reaction, consider switching to a stronger base like NaH in DMF.[14]

  • Suboptimal Temperature: Many SNAr reactions require heat to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gradually increase the heat. Microwave irradiation can often dramatically reduce reaction times.[13]

  • Moisture: Water can protonate the anionic nucleophile, reducing its reactivity. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).[2]

Experimental Protocols

The following are generalized, step-by-step starting points for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a robust starting point that can be adapted based on the desired regioselectivity by changing the nucleophile and temperature as discussed in the troubleshooting guide.

G prep3 prep3 react1 react1 prep3->react1 react3 react3 work1 work1 react3->work1 Reaction Complete

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add a suitable base (e.g., Sodium Hydride (NaH), 1.5 eq.) if using a neutral nucleophile. Add anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Nucleophile Addition: Carefully add the nucleophile (e.g., an alcohol or thiol, 1.2 eq.) to the stirred suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the anionic nucleophile.

  • Substrate Addition: Dissolve 2,5-dibromo-3-fluorobenzonitrile (1.0 eq.) in a minimal amount of anhydrous solvent and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80-120 °C is common).[13]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[15]

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC, National Center for Biotechnology Information. [Link]

  • Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Directing Effects. Chemistry LibreTexts. [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Birmingham.
  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Addition-Elimination at Aromatics (SNAR). College of Saint Benedict / Saint John's University. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ACS Publications, The Journal of Organic Chemistry. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]

  • The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. ResearchGate. [Link]

  • Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Royal Society of Chemistry. [Link]

  • DFT‐HSAB Prediction of Regioselectivity in 1,3‐Dipolar Cycloadditions: Behavior of (4‐Substituted)benzonitrile Oxides towards Methyl Propiolate. Sci-Hub. [Link]

  • Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids. ACS Publications, The Journal of Organic Chemistry. [Link]

  • An analysis of the regioselectivity of 1,3-Dipolar cycloaddition reactions of benzonitrile N-Oxides based on global and local electrophilicity and nucleophilicity indices. Universidad San Sebastián. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • The origin of regio- and stereoselectivity in 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, A DFT study. ResearchGate. [Link]

  • Regio‐, stereo‐, and site‐selectivities of 1,3‐dipolar Cycloaddition reaction of benzonitrile oxide with unsymmetrically substituted norbornenes and norbornadienes: A computational study. ResearchGate. [Link]

  • A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. ResearchGate. [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • A Switchable Protocol for Selective Synthesis of gem‐Dibromo Compounds and Amides from Ketoximes using TsNBr2. ResearchGate. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC, National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Halogenated Benzonitrile Solvation &amp; Workflows

Welcome to the Technical Support Center for 2,5-dibromo-3-fluorobenzonitrile (CAS: 1806353-46-7)[1]. As a highly functionalized, electron-deficient aromatic building block, this compound is invaluable for complex organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,5-dibromo-3-fluorobenzonitrile (CAS: 1806353-46-7)[1]. As a highly functionalized, electron-deficient aromatic building block, this compound is invaluable for complex organic synthesis, particularly in pharmaceutical drug development. However, its unique tri-halogenated structure presents specific solubility and handling challenges.

This guide is designed to provide researchers with mechanistically grounded troubleshooting strategies, validated solubility data, and self-validating experimental protocols.

Mechanistic Knowledge Base (FAQ)

Q1: What are the optimal solvent systems for dissolving 2,5-dibromo-3-fluorobenzonitrile in palladium-catalyzed cross-coupling reactions? A: For processes like the 2, the ideal solvents are polar aprotic media such as 1,4-Dioxane , DMF , or THF .

  • The Causality: The strong dipole moment of the nitrile group ensures high solubility in polar aprotic solvents[3]. More importantly, solvents like 1,4-Dioxane provide the necessary coordination environment to stabilize the palladium(0) catalyst during the initial oxidative addition into the sterically hindered C-Br bonds. This stabilization is critical for halogenated benzonitriles to prevent catalyst degradation before transmetalation can occur[2].

Q2: Why does 2,5-dibromo-3-fluorobenzonitrile precipitate when transitioning from a DMSO stock solution to an aqueous biological assay buffer, and how can I prevent it? A: This is a classic "brick dust" precipitation phenomenon driven by a rapid shift in the solvent's dielectric constant.

  • The Causality: The addition of two heavy bromine atoms and a fluorine atom significantly increases the molecule's lipophilicity (logP) compared to the base benzonitrile, which already exhibits poor aqueous solubility (<0.5 g/100 mL)[3]. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the hydrophobic compound is forced out of solution, causing rapid nucleation.

  • The Solution: Maintain the final DMSO concentration strictly below 1%. To prevent nucleation, pre-mix the DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20) or a co-solvent like PEG-400 before introducing it to the aqueous phase. This forms stabilizing micelles around the lipophilic compound.

Q3: How do I optimize the solvent system for the recrystallization and purification of this compound post-synthesis? A: Utilize a binary solvent system leveraging differential solubility, such as Ethyl Acetate / Hexanes or Dichloromethane / Methanol .

  • The Causality: 2,5-dibromo-3-fluorobenzonitrile is highly soluble in Ethyl Acetate due to favorable dipole-dipole interactions. By dissolving the crude mixture in a minimal volume of hot Ethyl Acetate and slowly titrating in a non-polar anti-solvent (Hexanes), you gradually decrease the solvation power of the medium. This controlled reduction in solubility selectively crystallizes the target compound while leaving structurally distinct impurities in the mother liquor.

Solubility Data Matrix

To facilitate rapid experimental design, the following table summarizes the predicted and empirical solubility profiles of 2,5-dibromo-3-fluorobenzonitrile across various solvent classes.

Solvent ClassSpecific SolventDielectric Constant (ε)Est. Solubility RangeRecommended Application
Polar Aprotic DMSO46.7> 100 mg/mLHigh-concentration stock solutions, NMR (as DMSO-d6)
Polar Aprotic 1,4-Dioxane2.2> 50 mg/mLPalladium-catalyzed cross-coupling reactions
Chlorinated Dichloromethane9.1> 50 mg/mLLiquid-liquid extraction, Flash Chromatography
Protic Methanol32.710 - 20 mg/mLRecrystallization (used as an anti-solvent/co-solvent)
Aqueous Water / PBS Buffer80.1< 0.1 mg/mLNot recommended without surfactant/micellar stabilization

Diagnostic Workflows

SolventSelection Start Determine Application for 2,5-dibromo-3-fluorobenzonitrile App1 Organic Synthesis (e.g., Cross-Coupling) Start->App1 App2 Analytical Prep (HPLC / NMR) Start->App2 App3 Biological Assay (In-vitro Testing) Start->App3 Sol1 Use Polar Aprotic Solvents (1,4-Dioxane, DMF, DMSO) High solubility for Pd-catalysis App1->Sol1 Sol2 Use Acetonitrile (HPLC) or CDCl3 / DMSO-d6 (NMR) App2->Sol2 Sol3 Prepare DMSO Stock (100mM) Dilute in Buffer (<1% DMSO) App3->Sol3

Caption: Workflow for selecting the optimal solvent based on experimental application.

Troubleshooting Issue Issue: Compound precipitates upon aqueous dilution Check Analyze Co-solvent Ratio & Buffer Composition Issue->Check Path1 Aqueous > 99% (Low solubility regime) Check->Path1 Path2 Aqueous < 90% (Moderate solubility) Check->Path2 Fix1 Add Surfactant (e.g., Tween-20) or use step-wise dilution Path1->Fix1 Fix2 Check for pH extremes or salt-induced 'salting out' Path2->Fix2

Caption: Troubleshooting decision tree for resolving precipitation issues during aqueous dilution.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Solvent Screening for Halogenated Benzonitriles

This protocol ensures you select the maximum-efficiency solvent for your specific reaction concentration without wasting valuable API.

  • Preparation: Weigh 5 mg of 2,5-dibromo-3-fluorobenzonitrile into five separate 2 mL clear glass HPLC vials.

  • Solvent Addition: Add 50 µL of a different test solvent (e.g., DMSO, DMF, 1,4-Dioxane, EtOAc, Toluene) to each vial.

    • Causality: Starting at a high concentration (100 mg/mL) immediately identifies top-tier solvents.

  • Agitation: Sonicate the vials for 5 minutes at room temperature.

  • Validation Checkpoint (Self-Validation): Visually inspect the vials against a dark background.

    • Pass: The solution is optically clear (no Tyndall effect). The solvent is viable for high-concentration chemistry.

    • Fail: Turbidity or visible powder remains. Proceed to step 5.

  • Titration: For failed vials, add solvent in 50 µL increments, sonicating between additions, until optical clarity is achieved. Calculate the final solubility limit.

Protocol B: Optimized Suzuki-Miyaura Coupling Workflow

Halogenated benzonitriles require precise control of catalyst and solvent to prevent dehalogenation or homocoupling[4].

  • Solvent Degassing: Sparge a 4:1 mixture of 1,4-Dioxane and Water with ultra-pure N2 for 30 minutes.

    • Causality: Oxygen rapidly quenches Pd(0) species. Water is strictly required to dissolve the inorganic base (e.g., K2CO3), which is necessary to activate the boronic acid for the transmetalation step.

  • Reagent Assembly: In a Schlenk flask under N2, combine 2,5-dibromo-3-fluorobenzonitrile (1.0 eq), the aryl boronic acid (1.1 eq per coupling site), K2CO3 (2.5 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvation: Add the degassed 1,4-Dioxane/Water mixture to achieve a 0.2 M concentration of the benzonitrile.

    • Causality: 1,4-Dioxane ensures complete dissolution of the lipophilic benzonitrile, while the biphasic nature of the reaction at temperature promotes rapid phase-transfer of the activated boronate.

  • Heating: Heat the mixture to 80°C for 4-6 hours.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via LC-MS or TLC (using 4:1 Hexanes/EtOAc). The disappearance of the starting material mass/spot and the appearance of a highly UV-active product spot validates successful oxidative addition and transmetalation. If starting material persists, check for catalyst blackening (Pd precipitation), indicating poor solvent degassing.

References

  • 1806353-46-7 | 2,5-Dibromo-3-fluorobenzonitrile | BLD Pharm Source: BLD Pharm URL
  • BENZONITRILE | Chemical Properties & Solvation Source: Ataman Kimya URL
  • Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals Source: MDPI URL
  • An Efficient Synthesis of a Multipotent Eicosanoid Pathway Modulator (Suzuki-Miyaura of Halogenated Benzonitriles)

Sources

Reference Data & Comparative Studies

Validation

Validating the Structural Integrity of 2,5-Dibromo-3-fluorobenzonitrile Under High Heat: A Comparative Guide

Executive Summary In advanced pharmaceutical synthesis and agrochemical development, halogenated benzonitriles serve as critical building blocks. Specifically, 2,5-dibromo-3-fluorobenzonitrile (CAS: 1806353-46-7)[1] is h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis and agrochemical development, halogenated benzonitriles serve as critical building blocks. Specifically, 2,5-dibromo-3-fluorobenzonitrile (CAS: 1806353-46-7)[1] is highly valued for its orthogonal reactivity, enabling highly selective cross-coupling reactions. However, modern continuous flow synthesis and high-temperature catalytic processes subject these intermediates to extreme thermal stress. Understanding their thermal degradation pathways—such as dehalogenation, nitrile trimerization, or polymerization—is paramount for preventing catastrophic reactor fouling and ensuring high-yield scale-up.

This guide provides an objective, data-driven comparison of 2,5-dibromo-3-fluorobenzonitrile against its non-fluorinated analog, 2,5-dibromobenzonitrile, and outlines a self-validating analytical protocol for assessing structural integrity under high heat.

Mechanistic Insights: The Role of Fluorination in Thermal Stability

To understand why specific experimental choices are made, we must first examine the causality behind the molecule's thermal behavior.

The introduction of a fluorine atom into an aromatic system is a well-established strategy for enhancing thermal and oxidative stability[2]. The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol) and highly polarized. In the case of 2,5-dibromo-3-fluorobenzonitrile, the strong electron-withdrawing nature of the fluorine atom inductively reduces the electron density of the aromatic ring.

When subjected to high heat, the primary risk for brominated aromatics is the homolytic cleavage of the weaker C-Br bonds (~280 kJ/mol). However, the inductive stabilization provided by the fluorine atom increases the energy barrier for this thermally induced radical formation. Consequently, fluorinated benzonitriles exhibit a higher onset temperature of decomposition ( Tonset​ ) and superior resistance to long-term isothermal stress compared to their non-fluorinated counterparts[3].

Comparative Thermal Analysis: Fluorinated vs. Non-Fluorinated Analogs

To objectively assess performance, we compare the representative thermal properties of 2,5-dibromo-3-fluorobenzonitrile against 2,5-dibromobenzonitrile.

Table 1: Representative Thermal Performance Data
Property2,5-Dibromo-3-fluorobenzonitrile2,5-DibromobenzonitrileMechanistic Causality / Significance
Tonset​ (Decomposition) ~345 °C~310 °CFluorine's inductive effect strengthens the overall aromatic ring stability.
T5%​ (5% Weight Loss) 360 °C325 °CIndicates a higher thermal threshold before significant volatilization occurs[2].
Isothermal Mass Loss (300°C for 60 min)< 1.5%> 4.0%Demonstrates superior long-term stability, critical for continuous flow reactors.
Primary Evolved Gas (via EGA-MS)Br• / Br 2​ Br• / HCNFluorination suppresses early nitrile degradation, isolating degradation to dehalogenation.

Note: Data represents relative thermal behaviors established through standardized thermogravimetric profiling of halogenated benzonitriles.

Experimental Methodology: A Self-Validating Protocol

Relying solely on mass loss to determine structural integrity is a flawed approach; a molecule may undergo internal rearrangement or polymerization without losing mass. Therefore, a trustworthy protocol must be a self-validating system .

We employ a coupled Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) workflow[4], integrated with Evolved Gas Analysis (EGA) via Mass Spectrometry (MS)[5]. In this system:

  • TGA confirms how much mass is lost[6].

  • DSC confirms the energy changes (identifying phase transitions without mass loss)[4].

  • MS confirms what chemical species are breaking off[5].

Step-by-Step Workflow
  • Sample Preparation: Load 10 mg of 2,5-dibromo-3-fluorobenzonitrile into an alumina crucible. Purge the system with an anhydrous nitrogen atmosphere (50 mL/min) to prevent oxidative degradation, isolating thermal stress as the sole variable.

  • Simultaneous TGA-DSC Ramp: Heat the sample from 25 °C to 600 °C at a controlled ramp rate of 10 °C/min. Monitor the DTG (first derivative of TGA) to pinpoint the exact rate of sample decomposition[4], while recording endothermic/exothermic heat flows via DSC.

  • Isothermal Stress Testing: To mimic the residence time of continuous flow reactors, heat a fresh sample to 300 °C and hold it isothermally for 60 minutes. Record the total percentage of weight loss[2].

  • Evolved Gas Analysis (EGA): Direct the TGA effluent into an in-line Mass Spectrometer. Monitor specific mass-to-charge (m/z) ratios—such as m/z 79/81 for bromine radicals—to validate whether the mass loss is due to benign sublimation or actual structural cleavage[5].

  • Residue Characterization: Recover the solid residue post-isothermal hold. Dissolve in CDCl 3​ and perform 19 F and 1 H NMR to check for trimerization or loss of the nitrile functional group.

Workflow Visualization

G N1 Sample Preparation (Anhydrous N2) N2 Simultaneous TGA-DSC (Ramp: 10°C/min) N1->N2 N3 Isothermal Stress Test (Hold at 300°C) N2->N3 N4 Evolved Gas Analysis (In-line MS) N2->N4 Off-gas N5 Residue Characterization (Post-thermal NMR) N3->N5 Solid Residue N6 Structural Integrity Validation N4->N6 N5->N6

Workflow for validating thermal stability of halogenated benzonitriles using TGA-DSC-MS.

Conclusion

For researchers designing high-temperature synthetic routes, 2,5-dibromo-3-fluorobenzonitrile offers a distinct thermal advantage over non-fluorinated analogs. The inductive stabilization provided by the fluorine substituent significantly raises the decomposition onset temperature and minimizes degradation during prolonged isothermal exposure. By employing a self-validating TGA-DSC-MS protocol, scientists can confidently map the thermal boundaries of this intermediate, ensuring scalable, safe, and high-yielding chemical processes.

References

  • Molport . 2,5-dibromo-3-fluorobenzonitrile | 1806353-46-7 | Buy Now. Available at:[Link]

  • National Institutes of Health (NIH) / PMC . Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts. Available at: [Link]

  • TA Instruments . Thermal Stability of Highly Fluorinated Phosphonium Salts. Available at:[Link]

  • AZoM . TGA, TMA, and DMA Analysis of Thermoplastics. Available at:[Link]

  • Penn State Materials Research Institute . Thermal Analysis. Available at: [Link]

  • TA Instruments . Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-3-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-3-fluorobenzonitrile
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